molecular formula C24H24N6O2 B1240841 17-[(E)-furan-2-ylmethylideneamino]-13-hexyl-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

17-[(E)-furan-2-ylmethylideneamino]-13-hexyl-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

Cat. No.: B1240841
M. Wt: 428.5 g/mol
InChI Key: DTXKGGUKFLTTET-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-{[(E)-furan-2-ylmethylidene]amino}-3-hexyl-2-methyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-{[(E)-furan-2-ylmethylidene]amino}-3-hexyl-2-methyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carbaldehyde with an appropriate amine to form the furan-2-ylmethylidene intermediate. This intermediate is then reacted with a pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

11-{[(E)-furan-2-ylmethylidene]amino}-3-hexyl-2-methyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

11-{[(E)-furan-2-ylmethylidene]amino}-3-hexyl-2-methyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 11-{[(E)-furan-2-ylmethylidene]amino}-3-hexyl-2-methyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Share similar heterocyclic structures and biological activities.

    Quinoxaline derivatives: Have comparable chemical properties and applications.

    Pyrimidine derivatives:

Uniqueness

What sets 11-{[(E)-furan-2-ylmethylidene]amino}-3-hexyl-2-methyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one apart is its unique combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H24N6O2

Molecular Weight

428.5 g/mol

IUPAC Name

17-[(E)-furan-2-ylmethylideneamino]-13-hexyl-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

InChI

InChI=1S/C24H24N6O2/c1-3-4-5-8-13-29-16(2)26-22-20(24(29)31)21-23(28-19-12-7-6-11-18(19)27-21)30(22)25-15-17-10-9-14-32-17/h6-7,9-12,14-15H,3-5,8,13H2,1-2H3/b25-15+

InChI Key

DTXKGGUKFLTTET-MFKUBSTISA-N

SMILES

CCCCCCN1C(=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2N=CC5=CC=CO5)C

Isomeric SMILES

CCCCCCN1C(=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2/N=C/C5=CC=CO5)C

Canonical SMILES

CCCCCCN1C(=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2N=CC5=CC=CO5)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
17-[(E)-furan-2-ylmethylideneamino]-13-hexyl-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
Reactant of Route 2
Reactant of Route 2
17-[(E)-furan-2-ylmethylideneamino]-13-hexyl-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
Reactant of Route 3
17-[(E)-furan-2-ylmethylideneamino]-13-hexyl-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
Reactant of Route 4
17-[(E)-furan-2-ylmethylideneamino]-13-hexyl-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
Reactant of Route 5
17-[(E)-furan-2-ylmethylideneamino]-13-hexyl-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
Reactant of Route 6
17-[(E)-furan-2-ylmethylideneamino]-13-hexyl-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

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